Benzenecarbothioyl chloride

Description

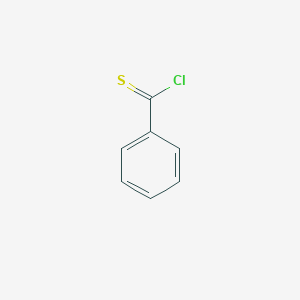

Structure

3D Structure

Properties

IUPAC Name |

benzenecarbothioyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClS/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUYNGXMQRGJSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3335-22-6 | |

| Record name | benzenecarbothioyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzenecarbothioyl Chloride

Classical Preparative Routes

The traditional syntheses of Benzenecarbothioyl chloride have historically relied on the conversion of dithiobenzoic acid using various chlorinating agents. These methods, while foundational, often involve harsh reagents and conditions.

Chlorination of Dithiobenzoic Acid

One of the earliest and most well-established methods for preparing this compound is through the direct chlorination of dithiobenzoic acid. This process typically involves the use of a combination of chlorine and thionyl chloride. wikipedia.org The reaction converts the dithiocarboxylic acid into the corresponding thioacyl chloride.

Employment of Diverse Chlorinating Agents (e.g., Phosgene)

A range of chlorinating agents has been employed to effect the transformation of dithiobenzoic acid to this compound. Among these, phosgene (B1210022) (COCl₂) has been utilized as a more modern alternative to the harsher combination of chlorine and thionyl chloride. wikipedia.org The reaction with phosgene offers a different pathway for the chlorination, producing carbonyl sulfide (B99878) as a byproduct. wikipedia.org

Other traditional chlorinating agents common in the synthesis of acyl chlorides, such as phosphorus pentachloride (PCl₅) and oxalyl chloride, have also been explored for the preparation of thioacyl chlorides, although their specific application to this compound synthesis is part of the broader landscape of converting carboxylic and dithiocarboxylic acids to their acid chloride derivatives.

Contemporary Strategies for Enhanced Synthesis and Yield Optimization

Modern synthetic chemistry continually seeks to develop methodologies that offer higher yields, milder reaction conditions, and greater efficiency. While specific, novel catalytic systems for the synthesis of this compound are not extensively documented in readily available literature, advancements in related areas, such as the synthesis of other acid chlorides and thioesters, suggest potential avenues for optimization.

One area of advancement is the use of continuous flow technology. Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and safety, particularly when dealing with reactive intermediates. nih.gov The application of flow chemistry to the synthesis of sulfonyl chlorides from thiols and disulfides has been demonstrated, suggesting its potential applicability to the synthesis of thioacyl chlorides. nih.gov

Furthermore, the development of novel catalytic systems is a cornerstone of modern synthesis. While specific catalysts for the direct, high-yield synthesis of this compound are still an area of active research, the broader field of catalysis for C-S bond formation and related transformations is rapidly advancing. reddit.com Future strategies may involve the use of transition metal catalysts or organocatalysts to achieve the desired transformation under milder conditions and with higher selectivity.

The following table summarizes various synthetic approaches for acyl and thioacyl chlorides, highlighting the reagents and general conditions that could be optimized for this compound synthesis.

| Starting Material | Chlorinating Agent | Catalyst/Conditions | Product | Reference |

| Dithiobenzoic Acid | Chlorine/Thionyl Chloride | Classical method | This compound | wikipedia.org |

| Dithiobenzoic Acid | Phosgene | Modern classical method | This compound | wikipedia.org |

| Carboxylic Acids | Thionyl Chloride | Often requires heating | Acyl Chloride | rsc.org |

| Carboxylic Acids | Phosgene | Requires catalyst (e.g., N,N-disubstituted formamides) | Acyl Chloride | rsc.org |

| Thiols/Disulfides | HNO₃/HCl/O₂ | Continuous flow reactor | Sulfonyl Chloride | nih.gov |

Mechanistic Insights into this compound Formation

The formation of this compound from dithiobenzoic acid involves a nucleophilic acyl substitution-type mechanism, where the thiol sulfur of the dithiocarboxylic acid acts as the nucleophile.

In the reaction with **thionyl chloride (SOCl₂) **, the sulfur atom of thionyl chloride is electrophilic and is attacked by one of the sulfur atoms of dithiobenzoic acid. This is analogous to the mechanism of converting a carboxylic acid to an acyl chloride. researchgate.netthieme-connect.de The initial attack likely forms a reactive intermediate. A subsequent intramolecular rearrangement or attack by a chloride ion, followed by the elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl), yields the final this compound product. The loss of gaseous byproducts drives the reaction to completion. masterorganicchemistry.com

The electrophilic nature of the carbon atom in the thioacyl chloride functional group makes this compound a reactive species, susceptible to nucleophilic attack by amines, alcohols, and thiols. wikipedia.org This reactivity is central to its utility in organic synthesis.

Reactivity and Reaction Mechanisms of Benzenecarbothioyl Chloride

Nucleophilic Acyl Substitution Pathways

Benzenecarbothioyl chloride readily undergoes nucleophilic acyl substitution reactions, where the chloride ion is displaced by a variety of nucleophiles. These reactions provide access to a wide range of sulfur-containing organic compounds.

Comparative Electrophilicity and Reactivity with Benzenecarbonyl Chloride Analogs

The reactivity of this compound in nucleophilic substitution is intrinsically linked to the electrophilicity of its thiocarbonyl carbon. When compared to its oxygen analog, benzoyl chloride, significant differences in reactivity are observed. The substitution of the carbonyl oxygen with a less electronegative sulfur atom leads to a reduction in the positive charge at the thiocarbonyl carbon. This decreased electrophilicity suggests that this compound is generally less reactive towards nucleophiles than benzoyl chloride. rsc.org While benzoyl chloride is known for its high reactivity with a wide range of nucleophiles, including vigorous reactions with water and alcohols, thioacyl chlorides like this compound are considered less robust but also display potent electrophilic character at the carbon atom. wikipedia.org

Table 1: Comparative Properties of this compound and Benzenecarbonyl Chloride

| Property | This compound | Benzenecarbonyl Chloride |

| Chemical Formula | C₇H₅ClS | C₇H₅ClO |

| Appearance | Purple oil | Colorless, fuming liquid |

| Functional Group | Thioacyl chloride (-C(=S)Cl) | Acyl chloride (-C(=O)Cl) |

| Carbonyl/Thiocarbonyl Carbon | Less electrophilic due to lower electronegativity of sulfur | More electrophilic due to higher electronegativity of oxygen |

| General Reactivity | Reactive, but generally less so than benzoyl chloride | Highly reactive |

Reaction with Thiocyanates: Formation and Rearrangements to Thioaroyl Isothiocyanates

The reaction of this compound with thiocyanate (B1210189) salts, such as sodium thiocyanate, provides a pathway to thioaroyl isothiocyanates. The initial step involves a nucleophilic substitution where the thiocyanate ion displaces the chloride, forming the intermediate thiobenzoyl thiocyanate (Ar-CS-SCN). This intermediate is generally unstable and can be stored only at low temperatures (e.g., -18 °C). In solution at room temperature, it undergoes a rearrangement to the more stable thiobenzoyl isothiocyanate (Ar-CS-NCS). wikipedia.org Computational studies have estimated the activation barrier for this rearrangement to be approximately 34 kcal/mol, which is consistent with the observed instability of the thiocyanate intermediate. wikipedia.org

Reactions with Nitrogen Nucleophiles: Thioamide Synthesis

This compound is a valuable reagent for the synthesis of thioamides. It reacts readily with primary and secondary amines in a nucleophilic acyl substitution reaction. In this process, the nitrogen atom of the amine attacks the electrophilic thiocarbonyl carbon, leading to the displacement of the chloride ion and the formation of a C-N bond. This reaction provides a direct and efficient method for producing a wide variety of N-substituted and N,N-disubstituted thiobenzamides. wikipedia.org

Table 2: Synthesis of Thioamides from this compound

| Amine Nucleophile | Product |

| Ammonia (NH₃) | Thiobenzamide |

| Primary Amine (R-NH₂) | N-Substituted Thiobenzamide |

| Secondary Amine (R₂NH) | N,N-Disubstituted Thiobenzamide |

Reactions with Oxygen Nucleophiles: Thioesterification Reactions

In reactions with oxygen-based nucleophiles, such as alcohols, this compound undergoes thioesterification to form thionoesters (also known as thionesters). wikipedia.org The alcohol's oxygen atom acts as the nucleophile, attacking the thiocarbonyl carbon and displacing the chloride. This reaction is analogous to the formation of esters from benzoyl chloride but yields the sulfur-containing equivalent, where a C=S bond is present instead of a C=O bond.

Radical-Mediated Transformations Involving Benzenecarbothioyl Moieties

While nucleophilic substitution pathways are dominant, the benzenecarbothioyl moiety can also be involved in radical-mediated transformations. Although reactions initiated directly by the homolytic cleavage of the C-Cl bond in this compound are not widely documented, the related thiobenzoyl radical can be generated from other precursors, such as thiobenzoic acid. rsc.orgresearchgate.net

These thioacid-derived thiyl radicals are versatile intermediates in organic synthesis. rsc.orgresearchgate.netrsc.org For instance, under visible light photocatalysis, thioacid thiyl radicals can be generated and undergo diradical coupling to form a diacyl disulfide intermediate. rsc.org This intermediate is highly electrophilic and can subsequently react with nucleophiles, such as amines, to form amides. rsc.orgresearchgate.net Such pathways highlight the synthetic potential of the thiobenzoyl radical moiety in constructing various functional groups under mild conditions. rsc.orgresearchgate.netrsc.org

Cycloaddition and Heterocyclic Annulation Reactions

The carbon-sulfur double bond in this compound is highly reactive and can participate in cycloaddition reactions. Thioacyl chlorides are known to be extremely active dienophiles, making them valuable partners in Diels-Alder [4+2] cycloaddition reactions. wikipedia.org In such reactions, this compound can react with a conjugated diene to form a six-membered sulfur-containing heterocyclic ring.

Beyond dimerization, the C=S bond's reactivity allows it to participate in various cycloadditions and annulations for the synthesis of heterocycles. wikipedia.org For example, reactions with diazo compounds can lead to the formation of thiadiazoles. wikipedia.org This reactivity underscores the utility of this compound as a building block for constructing complex, sulfur-containing cyclic systems.

Reactions with Organophosphorus Reagents (e.g., Sodium Phosphaethynolate)

The reaction of thioacyl chlorides with organophosphorus reagents, such as sodium phosphaethynolate (Na[OCP]), provides a pathway to novel phosphorus-containing heterocyclic compounds. While detailed studies on this compound itself are not extensively documented, the reactivity of analogous thioacyl chlorides offers significant insight into the probable reaction mechanism.

The phosphaethynolate anion ([OCP]⁻) is a multifunctional reagent, capable of acting as a nucleophile, an en-component in cycloadditions, and a formal P⁻ transfer reagent. koreascience.krnih.gov The initial step of the reaction involves the nucleophilic attack of the phosphaethynolate anion on the electrophilic carbon of the thioacyl chloride. This leads to the formation of a transient thioacyl phosphaketene intermediate.

This highly reactive intermediate then undergoes a pseudo-coarctate cyclization with another phosphaethynolate anion. This step proceeds with the loss of carbon monoxide to yield a five-membered heterocyclic anion, a sodium 1,2,4-thiadiphosphol-3-olate. koreascience.krresearchgate.net

Formation of Novel 1,2,4-Thiadiphosphole Scaffolds

The formation of the 1,2,4-thiadiphosphole scaffold is a key outcome of the reaction between a thioacyl chloride and sodium phosphaethynolate. The stable sodium 1,2,4-thiadiphosphol-3-olate, formed as described in the preceding section, is a crucial intermediate in the synthesis of more complex thiadiphosphole derivatives. koreascience.krresearchgate.net

This intermediate anion can then react with another molecule of the thioacyl chloride. The nucleophilic attack of the thiadiphosphol-3-olate on the electrophilic carbon of the thioacyl chloride results in the final, more functionalized 1,2,4-thiadiphosphole product. This final step underscores the lower electrophilicity of thioacyl chlorides compared to their acyl chloride counterparts, which allows for the isolation and subsequent reaction of the intermediate heterocyclic anion. koreascience.kr

| Step | Reactants | Intermediate(s) | Product(s) | Description |

| 1 | Thioacyl chloride + Sodium Phosphaethynolate | Thioacyl phosphaketene | Nucleophilic attack of [OCP]⁻ on the thioacyl chloride. | |

| 2 | Thioacyl phosphaketene + Sodium Phosphaethynolate | Sodium 1,2,4-thiadiphosphol-3-olate + Carbon Monoxide | Pseudo-coarctate cyclization and loss of CO. | |

| 3 | Sodium 1,2,4-thiadiphosphol-3-olate + Thioacyl chloride | Functionalized 1,2,4-Thiadiphosphole + Sodium Chloride | Nucleophilic attack by the heterocyclic anion on a second thioacyl chloride molecule. |

Other Mechanistic Studies of this compound Transformations

Beyond its reactions with organophosphorus reagents, this compound participates in a variety of other mechanistically interesting transformations, reflecting the versatile reactivity of the thioacyl chloride functional group.

Thioacyl chlorides, including this compound, are known to react with diazo compounds. For instance, the reaction with diazomethane (B1218177) can proceed via a 1,3-dipolar addition of diazomethane to the thiocarbonyl group. wikipedia.org This reactivity is analogous to the Nierenstein reaction observed with acyl chlorides, which involves the insertion of a methylene (B1212753) group into the carbon-chlorine bond. wikipedia.org The reaction with diazomethane can lead to the formation of thiadiazoles. wikipedia.org

Furthermore, the C=S double bond in thioacyl chlorides makes them potent dienophiles in Diels-Alder reactions. wikipedia.org These [4+2] cycloaddition reactions with conjugated dienes provide a direct route to six-membered sulfur-containing heterocyclic rings. The reactivity of the thioacyl chloride as a dienophile is influenced by the electronic nature of the substituents on the aromatic ring.

Mechanistic studies on the solvolysis of related benzoyl chlorides and sulfonyl chlorides suggest that the reaction pathway can range from a unimolecular (SN1) to a bimolecular (SN2) mechanism, depending on the solvent and the substituents on the benzene (B151609) ring. nih.govlibretexts.orgpku.edu.cn While specific solvolysis studies on this compound are not extensively detailed in the literature, it is expected to undergo similar nucleophilic substitution reactions at the thioacyl carbon, with the chloride ion acting as the leaving group.

Derivatives and Their Synthetic Utility in Advanced Organic Chemistry

Synthesis of Benzenecarbothioyl-Derived Esters and Amides

The synthesis of benzenecarbothioyl-derived esters (thioesters) and amides (thioamides) typically proceeds through the nucleophilic acyl substitution of benzenecarbothioyl chloride with alcohols, phenols, amines, or their respective thiol and seleno analogs. This reaction is analogous to the well-known Schotten-Baumann reaction for benzoyl chloride.

The general mechanism involves the attack of the nucleophile (e.g., an alcohol or amine) on the electrophilic carbon of the thiocarbonyl group in this compound. This is followed by the elimination of the chloride ion, leading to the formation of the corresponding thioester or thioamide. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Table 1: Synthesis of Benzenecarbothioyl-Derived Esters and Amides

| Nucleophile | Product | General Reaction |

|---|---|---|

| Alcohol (R-OH) | Thioester (C₆H₅C(S)OR) | C₆H₅C(S)Cl + R-OH + Base → C₆H₅C(S)OR + Base·HCl |

The reactivity of the nucleophile plays a significant role in the reaction rate and yield. For instance, primary and secondary amines react readily with this compound to form thioamides in high yields. Similarly, alcohols and phenols can be converted to their corresponding thioesters. The choice of solvent is also crucial, with aprotic solvents like dichloromethane, tetrahydrofuran, or diethyl ether being commonly employed.

Applications in Polymer Chemistry and Controlled Radical Polymerization

The unique properties of the thiocarbonyl group in benzenecarbothioyl derivatives have made them particularly useful in the field of polymer chemistry, especially in the context of controlled radical polymerization techniques.

Benzenecarbothioyl Derivatives as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. The key to this control lies in the use of a chain transfer agent, commonly known as a RAFT agent.

Derivatives of this compound, particularly dithiobenzoates, are highly effective RAFT agents. These compounds possess a thiocarbonylthio moiety that can reversibly react with propagating polymer radicals. This reversible process establishes a dynamic equilibrium between active (propagating) and dormant (RAFT adduct) polymer chains, allowing for controlled polymer growth.

The general structure of a dithiobenzoate RAFT agent derived from this compound is C₆H₅C(S)S-R, where 'R' is a group that can stabilize a radical and efficiently reinitiate polymerization. The effectiveness of the RAFT agent is influenced by the nature of both the 'Z' group (in this case, the phenyl group from this compound) and the 'R' group.

Development of Functional Polymers via RAFT Polymerization Using Benzenecarbothioyl-Based Initiators

The use of benzenecarbothioyl-based RAFT agents allows for the synthesis of a wide variety of functional polymers. By carefully selecting the 'R' group of the RAFT agent, functional groups can be introduced at the beginning of the polymer chain. Furthermore, the living nature of RAFT polymerization allows for the creation of block copolymers by the sequential addition of different monomers.

For example, a dithiobenzoate RAFT agent can be used to polymerize a monomer such as styrene (B11656) or methyl methacrylate. The resulting polymer will have a dithiobenzoate end-group, which can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. This approach provides a high degree of control over the polymer's final structure and properties.

Table 2: Examples of Monomers Polymerized using Benzenecarbothioyl-Derived RAFT Agents

| RAFT Agent Type | Monomer Examples | Resulting Polymer Architecture |

|---|---|---|

| Dithiobenzoates | Styrene, Acrylates, Methacrylates | Linear homopolymers, Block copolymers |

Construction of Complex Organic Architectures Utilizing this compound

Beyond its application in polymer synthesis, this compound serves as a valuable building block for the construction of more complex and discrete organic molecules. The thiocarbonyl group can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the synthesis of intricate molecular frameworks.

For instance, this compound can undergo Friedel-Crafts-type reactions with electron-rich aromatic and heteroaromatic compounds to introduce the thiobenzoyl group. This functionality can then be further manipulated through various chemical transformations. The thioacyl group can act as a precursor to other functional groups or can be incorporated into larger, more complex structures through cycloaddition reactions or transition metal-catalyzed cross-coupling reactions.

Preparation of Thioacyl-Containing Heterocyclic Systems

The reactivity of the thiocarbonyl group in this compound makes it a key reagent in the synthesis of a variety of sulfur- and nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

One common strategy involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with compounds containing both an amine and a thiol group can lead to the formation of thiazine (B8601807) derivatives. Similarly, reactions with enamines or other carbon nucleophiles bearing a suitably positioned leaving group can initiate cyclization cascades to produce a range of heterocyclic systems. Thioacyl chlorides, including thiobenzoyl chloride, are known to react with diazo compounds and tetrazoles to form thiadiazoles. wikipedia.org

The thioamide functionality, readily accessible from this compound, is also a versatile precursor for the synthesis of various heterocycles. For example, thioamides can be cyclized with α-haloketones in the Hantzsch thiazole (B1198619) synthesis to produce thiazole derivatives. These examples highlight the broad utility of this compound as a starting material for the efficient construction of diverse and valuable heterocyclic scaffolds.

Spectroscopic and Computational Investigations of Benzenecarbothioyl Chloride

Advanced Spectroscopic Characterization Techniques in Mechanistic Studies

Advanced spectroscopic methods are indispensable for elucidating the mechanisms of reactions involving benzenecarbothioyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy would provide critical data on the structure, bonding, and electronic transitions of the molecule and its reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for tracking the structural changes during a reaction. For this compound, the chemical shifts of the aromatic protons and carbons would be sensitive to the electronic environment of the thiocarbonyl group. In mechanistic studies, NMR can be used to identify products, intermediates, and byproducts, thereby helping to piece together the reaction pathway. While specific spectra for this compound are not readily available in public databases, the analysis would be analogous to that of similar aromatic compounds. rsc.orgchemicalbook.comchemicalbook.comspectrabase.comchemicalbook.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying functional groups. The C=S stretching frequency in thioacyl chlorides is a key diagnostic peak in their IR and Raman spectra. The position of this band would provide information about the bond order and the influence of the benzene (B151609) ring and the chlorine atom. During a reaction, the disappearance of the C=S stretch of the starting material and the appearance of new vibrational bands corresponding to the products would allow for real-time monitoring of the reaction progress. escholarship.orguobabylon.edu.iqlibretexts.org For instance, in reactions where the thioacyl chloride is converted to a thioester or thioamide, new characteristic C=O or C-N stretching vibrations would be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The distinct purple color of thiobenzoyl chloride suggests that it absorbs light in the visible region of the electromagnetic spectrum. wikipedia.org UV-Vis spectroscopy can be employed to study the electronic transitions within the molecule, particularly the n→π* and π→π* transitions associated with the thiocarbonyl chromophore. Changes in the position and intensity of these absorption bands during a reaction can provide valuable information about the formation and decay of intermediates, especially those that are colored.

Below is a hypothetical data table summarizing the expected spectroscopic data for this compound based on general knowledge of similar compounds.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (likely > 7.0 ppm). The exact chemical shifts would be influenced by the electron-withdrawing nature of the -C(S)Cl group. |

| ¹³C NMR | The thiocarbonyl carbon would exhibit a characteristic downfield chemical shift, typically in the range of 190-220 ppm. Aromatic carbons would appear in the 120-140 ppm region. |

| Infrared (IR) | A strong absorption band corresponding to the C=S stretching vibration would be expected in the region of 1200-1300 cm⁻¹. |

| Raman | A strong Raman scattering peak for the C=S bond would also be anticipated, complementing the IR data. |

| UV-Visible | Absorption maxima corresponding to n→π* and π→π* transitions. The n→π* transition would likely be in the visible region, giving rise to its color. |

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations offer a powerful complementary approach to experimental studies, providing detailed insights into the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at an atomic level.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the electronic structure of this compound. researchgate.netmdpi.com These calculations can provide valuable information about:

Molecular Geometry: Optimization of the molecular structure to predict bond lengths, bond angles, and dihedral angles.

Charge Distribution: Analysis of the partial atomic charges can identify the electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity. The carbon atom of the thiocarbonyl group is expected to be highly electrophilic.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity and its behavior in pericyclic reactions. The LUMO is likely to be centered on the C=S π* orbital, making it susceptible to nucleophilic attack.

A summary of predictable electronic properties from computational analysis is presented in the table below.

| Property | Predicted Characteristic for this compound | Significance |

| Optimized Geometry | Planar benzene ring with the -C(S)Cl group attached. | Provides the foundational structure for all other calculations. |

| Partial Atomic Charges | The thiocarbonyl carbon will have a significant positive charge. | Indicates the primary site for nucleophilic attack. |

| HOMO Energy & Distribution | Relatively low energy, with significant contributions from the sulfur lone pairs and the benzene π-system. | Relates to the molecule's ability to act as an electron donor. |

| LUMO Energy & Distribution | Relatively low energy, with a large coefficient on the thiocarbonyl carbon (π* C=S orbital). | Indicates a high susceptibility to nucleophilic attack at the thiocarbonyl carbon. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher reactivity and can influence the color of the compound. |

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions. scielo.brsmu.edumdpi.comresearchgate.netmtu.edu For reactions involving this compound, this would involve:

Locating Transition States: Identifying the geometry and energy of the transition state for a given reaction step. The activation energy derived from this provides a theoretical prediction of the reaction rate.

Mapping Reaction Coordinates: Following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products confirms that the located transition state connects the correct species.

Investigating Reaction Intermediates: Calculating the stability of potential intermediates along the reaction pathway.

Through these methods, different possible mechanisms (e.g., concerted vs. stepwise) can be evaluated to determine the most likely reaction pathway.

Ab initio molecular orbital (MO) theory provides a rigorous, first-principles approach to understanding the electronic structure of molecules. nih.govsemanticscholar.orgnih.govncl.ac.uk An ab initio analysis of this compound would yield detailed information about:

Molecular Orbitals: Visualization of the shapes and energies of all molecular orbitals, providing a comprehensive picture of the bonding in the molecule.

Electron Correlation Effects: More advanced ab initio methods can account for electron correlation, leading to more accurate predictions of energies and properties.

Excited States: Calculation of the energies and properties of electronic excited states, which is relevant to understanding its UV-Vis spectrum and photochemical reactivity.

Structural Elucidation via X-ray Diffraction of Benzenecarbothioyl Derivatives

While obtaining a single crystal of the reactive this compound liquid might be challenging, its stable derivatives can be analyzed using single-crystal X-ray diffraction. researchgate.netmdpi.comamanote.comamanote.commdpi.com This technique provides unambiguous proof of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystallographic data for derivatives, such as thioamides or thioesters formed from this compound, would reveal:

The geometry around the thiocarbonyl group.

The planarity or torsion angles between the benzene ring and the thiocarbonyl moiety.

The nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Although no specific X-ray crystal structures of this compound or its direct derivatives were found in the conducted searches, this remains a critical technique for the definitive structural characterization of any new, stable compounds derived from it.

Advanced Applications and Emerging Research Frontiers

Role of Benzenecarbothioyl Chloride in Catalysis Development

While this compound is not typically employed as a catalyst itself, it is instrumental in the synthesis of ligands and catalyst precursors that are crucial for various catalytic transformations. The primary derivatives synthesized from this compound for this purpose are thioamides, which have emerged as a significant class of ligands in asymmetric catalysis.

Thioamides, readily prepared by the reaction of this compound with primary or secondary amines, can act as versatile N,S-bidentate ligands. These ligands can coordinate with various transition metals, such as palladium, ruthenium, and silver, to form catalytically active complexes. The electronic properties and steric hindrance of the thioamide ligand can be fine-tuned by modifying the substituents on the nitrogen and the aryl ring of the thiobenzoyl group, thereby influencing the efficiency and selectivity of the catalytic reaction.

Recent research has highlighted the application of thioamide-based ligands in several important catalytic reactions:

Palladium-Catalyzed Cross-Coupling Reactions: Thioamide ligands have been successfully utilized in palladium-catalyzed reactions, such as the Suzuki reaction. For instance, N-(2-Pyridyl)thiobenzamide, synthesized from this compound, has been shown to form an efficient catalytic system with palladium acetate (B1210297) for Suzuki cross-coupling reactions. researchgate.net These catalysts have demonstrated high activity under mild conditions and short reaction times. researchgate.net

Asymmetric Catalysis: Chiral thioamides, derived from chiral amines and this compound, have been investigated as ligands in asymmetric catalysis. These ligands can create a chiral environment around the metal center, enabling enantioselective transformations. For example, thioamide ligands have been employed in cooperative asymmetric catalysis, promoting carbon-carbon bond-forming reactions with high atom economy. researchgate.net

Ruthenium-Catalyzed Reactions: Half-sandwich Ru(II)-thioamide complexes have been developed and used as catalysts for the one-pot synthesis of aromatic 1,5-diketones.

The development of these thioamide-based catalysts underscores the indirect but vital role of this compound in advancing the field of catalysis.

| Catalyst System | Type of Reaction | Key Findings |

| Palladium acetate / N-(2-Pyridyl)thiobenzamide | Suzuki Cross-Coupling | Efficient formation of biaryls under mild conditions with short reaction times. researchgate.net |

| Chiral Thioamide Ligands | Asymmetric Aldol Reactions | Promotion of C-C bond formation with high enantioselectivity. researchgate.net |

| Half-sandwich Ru(II)-thioamide complexes | One-pot synthesis of aromatic 1,5-diketones | Effective catalysis for the formation of diketone products. |

Development of New Reagents and Methodologies in Organic Synthesis

This compound is a valuable reagent for the introduction of the thiobenzoyl group into organic molecules, leading to the development of new synthetic methodologies. Its high reactivity as a thioacylating agent allows for the efficient synthesis of various sulfur-containing compounds.

Thioacylation Reactions:

One of the primary applications of this compound is in thioacylation reactions. It readily reacts with a variety of nucleophiles to afford the corresponding thiobenzoyl derivatives:

Synthesis of Thioamides: Reaction with primary and secondary amines yields thioamides. This reaction is a cornerstone for accessing this important class of compounds, which are not only useful as ligands but also as intermediates in the synthesis of nitrogen- and sulfur-containing heterocycles. wikipedia.org

Synthesis of Thionoesters: Alcohols react with this compound to form thionoesters.

Synthesis of Dithioesters: Thiols react with this compound to produce dithioesters.

These reactions are generally high-yielding and proceed under mild conditions, making this compound a preferred reagent for these transformations.

Friedel-Crafts Thioacylation:

This compound can also be employed in Friedel-Crafts reactions to thioacylate aromatic compounds. This provides a direct route to aryl thioketones, which are valuable building blocks in organic synthesis.

Development of Novel Reagents:

This compound has been utilized to synthesize more complex reagents for specific applications. For example, S-(Thiobenzoyl)thioglycolic acid is a derivative that has found use in various synthetic contexts. It can be used to introduce the thiobenzoylthio group and is involved in the synthesis of other thio-containing molecules.

| Reaction Type | Nucleophile/Substrate | Product | Significance |

| Thioamidation | Amines (R₂NH) | Thioamides (PhCSNR₂) | Access to versatile ligands and synthetic intermediates. wikipedia.org |

| Thionoesterification | Alcohols (ROH) | Thionoesters (PhCSOR) | Synthesis of important thiocarbonyl compounds. |

| Dithioesterification | Thiols (RSH) | Dithioesters (PhCSSR) | Formation of dithioester functional groups. |

| Friedel-Crafts Thioacylation | Arenes | Aryl thioketones | Direct synthesis of aryl thioketones. wikipedia.org |

Interdisciplinary Research Incorporating this compound Derivatives

The derivatives of this compound, particularly thioamides, have garnered significant interest in various interdisciplinary research fields, most notably in medicinal chemistry and materials science.

Medicinal Chemistry:

The thioamide functional group, readily introduced using this compound, is considered a bioisostere of the amide bond. wikipedia.orgnih.gov This substitution can lead to significant changes in the physicochemical properties of a molecule, such as increased lipophilicity, which can improve membrane permeability and bioavailability. tandfonline.com Furthermore, the thioamide bond can exhibit enhanced stability towards enzymatic degradation compared to the amide bond. These properties have led to the investigation of thioamide-containing compounds in various therapeutic areas.

Anticancer Agents: Several thioamide derivatives have shown promising anticancer activity. For instance, certain thioamide-containing compounds have been identified as potent inhibitors of SIRT2, a target in cancer therapy. nih.gov Metal complexes with thioamide-based ligands have also demonstrated significant cell growth inhibition activity against breast cancer cells. nih.gov

Antimicrobial Agents: Thioamides are a known class of antitubercular agents. Ethionamide and prothionamide are thioamide-containing drugs used in the treatment of tuberculosis. nih.gov

Anti-inflammatory and Analgesic Properties: Research has explored thio derivatives of 2,3-dihydro-4H-1,3-benzoxazin-4-one, synthesized from precursors that could be derived from thioaroyl chlorides, for their anti-inflammatory and analgesic effects.

The ability of the thioamide group to interact with biological targets through hydrogen bonding and other interactions makes it a valuable functional group in drug design. tandfonline.com

| Therapeutic Area | Example Compound Class | Mechanism of Action (if known) |

| Oncology | SIRT2 Inhibitors | Inhibition of the SIRT2 enzyme. nih.gov |

| Thioamide-based metal complexes | Induction of cancer cell death. nih.gov | |

| Infectious Diseases | Antitubercular agents (e.g., Ethionamide) | Inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov |

| Inflammation | Thio-benzoxazinone derivatives | Modulation of inflammatory pathways. |

Materials Science:

The unique reactivity of thiocarbonyl compounds, including derivatives of this compound, has been explored in polymer chemistry. Thiocarbonyl compounds can participate in various polymerization reactions, including radical and anionic polymerizations. S-(Thiobenzoyl)thioglycolic acid and its derivatives are known to act as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures.

The incorporation of thioamide functionalities into polymer backbones can also impart specific properties to the resulting materials, such as altered thermal stability and optical properties. The investigation of thiobenzoyl-containing monomers and polymers is an active area of research with potential applications in advanced materials.

Q & A

Q. What are the standard laboratory methods for synthesizing benzenecarbothioyl chloride?

this compound is typically synthesized via the Friedel-Crafts reaction, where benzene reacts with carbonyl chloride (phosgene) in the presence of anhydrous aluminum chloride (AlCl₃). Alternative methods include chlorination of benzaldehyde or reaction of benzoic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The choice of method depends on reaction efficiency, purity requirements, and safety considerations. For example, SOCl₂ is preferred for its gaseous byproducts (SO₂, HCl), simplifying purification .

Q. What safety protocols are critical when handling this compound?

Due to its reactivity with water, alcohols, and amines, this compound requires anhydrous conditions and inert atmospheres. Key safety measures include:

- Engineering controls : Use local exhaust ventilation to prevent inhalation of toxic vapors (e.g., HCl, phosgene) .

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and lab coats. Respiratory protection is mandatory if airborne concentrations exceed permissible limits .

- Emergency measures : Immediate access to eye-wash stations and neutralization agents (e.g., dry sand for spills) .

Q. How does this compound interact with nucleophiles like amines or alcohols?

this compound reacts exothermically with nucleophiles to form thioesters or amides. For example, reaction with ethylamine produces N-ethyl benzothioamide and HCl. The reaction requires controlled addition of the nucleophile to prevent runaway exothermicity. Solvent choice (e.g., dry dichloromethane) and temperature moderation (0–5°C) are critical to control reaction kinetics .

Advanced Research Questions

Q. How can conflicting data on reaction yields in this compound-mediated syntheses be resolved?

Yield discrepancies often arise from moisture contamination or variable catalyst activity. For reproducibility:

- Moisture control : Use molecular sieves or activated alumina to maintain anhydrous conditions .

- Catalyst characterization : Pre-dry AlCl₃ at 150°C for 2 hours to ensure optimal Lewis acidity in Friedel-Crafts reactions .

- Byproduct analysis : Monitor HCl evolution via gas chromatography or pH-sensitive probes to assess reaction completeness .

Q. What computational or experimental methods validate the reaction mechanism of this compound with aromatic amines?

Kinetic studies (e.g., UV-Vis spectroscopy) can track intermediate formation, while density functional theory (DFT) simulations model transition states. For instance, the nucleophilic attack of the amine on the electrophilic sulfur atom follows a two-step mechanism: initial adduct formation followed by HCl elimination. Isotopic labeling (e.g., deuterated amines) helps confirm proton transfer steps .

Q. How do solvent polarity and temperature affect the stability of this compound?

Stability studies in aprotic solvents (e.g., toluene, THF) show slower decomposition rates compared to polar solvents like DMSO, which accelerates hydrolysis. Arrhenius plots derived from thermogravimetric analysis (TGA) reveal activation energies for decomposition (~50 kJ/mol in dry toluene). Storage at –20°C under argon extends shelf life by reducing thermal degradation .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Purity assessment : Gas chromatography (GC) with FID detection or HPLC (C18 column, acetonitrile/water mobile phase) .

- Structural confirmation : FT-IR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.4–8.1 ppm), and high-resolution mass spectrometry (HRMS) .

- Quantitative analysis : Titration with standardized NaOH to determine residual HCl post-reaction .

Q. What strategies mitigate risks during large-scale reactions involving this compound?

- Reactor design : Use jacketed reactors with cooling loops to manage exotherms.

- Inert gas purging : Maintain nitrogen or argon blankets to exclude moisture .

- Real-time monitoring : Implement in-line IR spectroscopy or Raman probes to detect unreacted starting materials .

Contradictory Data Analysis

Q. Why do some studies report variable byproducts in this compound hydrolysis?

Hydrolysis pathways diverge based on water availability. Limited water produces benzothioic acid (C₆H₅COSH), while excess water generates benzoic acid (C₆H₅COOH) and H₂S. Conflicting reports may stem from uncontrolled humidity during experiments. Karl Fischer titration of reaction mixtures clarifies water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.